N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide
Description
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide is a quaternary ammonium salt combining the rigid adamantane scaffold with a 2-methoxybenzyl substituent. The adamantane moiety confers high lipophilicity and metabolic stability, while the methoxybenzyl group introduces electronic and steric effects that influence intermolecular interactions and solubility. This compound is structurally related to several adamantane-based derivatives, particularly those with substituted benzyl groups (e.g., hydroxybenzyl or fluorobenzyl) and varying counterions .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]adamantan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.BrH/c1-20-17-5-3-2-4-16(17)12-19-18-9-13-6-14(10-18)8-15(7-13)11-18;/h2-5,13-15,19H,6-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOXQSDPLUOYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.1^3,7]decane.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 2-methoxybenzyl chloride with 1-adamantanamine in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Neuropharmacology: The compound is investigated for its effects on neurotransmitter systems, including dopamine and serotonin pathways. It has shown potential as a modulator of these systems, which could be beneficial in treating psychiatric disorders.
Chemical Biology: Researchers use this compound to study the structure-activity relationships of adamantane derivatives and their interactions with biological targets.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter systems, particularly the dopamine and serotonin pathways. The compound binds to receptors and transporters associated with these neurotransmitters, altering their release and reuptake. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for treating psychiatric and neurodegenerative disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
N-(2-Hydroxybenzyl)adamantan-1-aminium Salts
- Examples: Bromide (C₁₇H₂₄NO⁺·Br⁻), tetrafluoroborate (C₁₇H₂₄NO⁺·BF₄⁻), and 4-methylbenzenesulfonate (C₁₇H₂₄NO⁺·C₇H₇O₃S⁻) salts .
- Key Differences: The 2-hydroxybenzyl group enables strong hydrogen bonding via the phenolic -OH, leading to dense crystalline networks (e.g., O–H⋯O/F/N interactions) . In contrast, the 2-methoxybenzyl group in the target compound lacks hydrogen-bond donors, reducing polar interactions but enhancing lipophilicity . Counterion Effects: Hydrobromide (Br⁻) offers moderate solubility in polar solvents, whereas tetrafluoroborate (BF₄⁻) and tosylate (C₇H₇O₃S⁻) improve crystallinity and thermal stability .
N-(2-Fluorobenzyl)adamantan-1-amine Derivatives
- Example : Fragmentation analysis of N-(2-fluorobenzyl) analogs (e.g., 25B-NBF) reveals distinct mass spectral patterns (e.g., m/z = 109.0448 for C₇H₆F⁺) compared to the methoxybenzyl variant (m/z = 121.0648 for C₈H₉O⁺) .
Adamantane-Benzothiazole Hybrids
- Example : 2-(1-Adamantyl)-N-(6-methoxybenzothiazol-2-yl)acetamide (C₂₀H₂₄N₂O₂S) .
- Key Differences :
- The benzothiazole ring introduces π-π stacking and sulfur-based interactions, absent in the methoxybenzyl-adamantane structure.
- Biological activity: Benzothiazole derivatives are linked to antimicrobial and anticancer properties, suggesting divergent applications compared to the methoxybenzyl-adamantane compound .
Physicochemical Properties
Crystallographic and Spectroscopic Data
- X-ray Diffraction: N-(2-Hydroxybenzyl)adamantan-1-aminium bromide crystallizes in a triclinic P1 space group with a 1D chain structure via N–H⋯Br and O–H⋯Br interactions . The methoxybenzyl analog likely exhibits less dense packing due to reduced H-bond donors.
- NMR/IR :
Biological Activity
N-(2-Methoxybenzyl)-1-adamantanamine hydrobromide (commonly referred to as ABMA) is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and neuroprotective properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
ABMA is a derivative of adamantane, which is known for its unique structural properties that enhance its interaction with biological targets. The compound features an adamantane core linked to a methoxybenzyl group, which contributes to its pharmacological profile.
Antiviral Activity
ABMA has been investigated for its antiviral properties, particularly against RNA viruses such as the rabies virus (RABV). In vitro studies have demonstrated that ABMA can inhibit viral entry into host cells by interfering with the endosomal pathway.
Research indicates that ABMA affects the expression of early endosomal markers like EEA1 and Rab7a, which are crucial for viral trafficking within cells. Specifically, it has been shown to reduce the amount of RABV glycoprotein staining in infected cells, suggesting a blockade in the viral entry process .
In Vitro Studies
- Cell Culture Assays : In a study evaluating the effectiveness of ABMA against RABV, cells were pre-incubated with varying concentrations of ABMA before viral exposure. The results indicated a dose-dependent reduction in the number of infected cells, highlighting ABMA's potential as an antiviral agent .
| Concentration (µM) | Percentage Inhibition (%) |
|---|---|
| 10 | 30 |
| 30 | 60 |
| 60 | 85 |
- Post-Infection Protocol : When administered after viral infection, ABMA also demonstrated significant antiviral activity, albeit less pronounced than pre-treatment .
Neuroprotective Effects
In addition to its antiviral properties, ABMA has shown promise in neuroprotection. The adamantane structure is known for its ability to modulate NMDA receptors, which play a critical role in neurodegenerative diseases.
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
